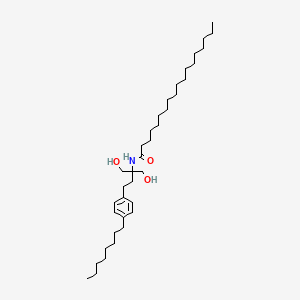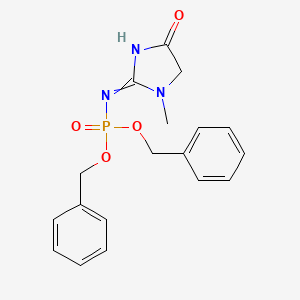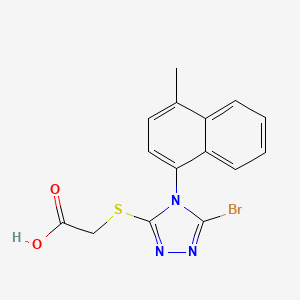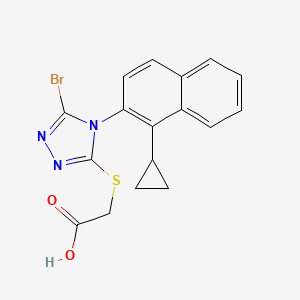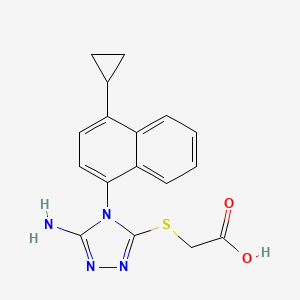
Darifenacin N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Darifenacin N-Oxide is a derivative of Darifenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is formed through the oxidation of Darifenacin and is considered a potential impurity in commercial preparations of Darifenacin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Darifenacin N-Oxide typically involves the oxidation of Darifenacin. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide in methanol, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary nitrogen compounds to N-oxides under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient oxygen sources and catalysts to achieve high yields of the N-oxide. The use of continuous flow processes with catalysts like titanium silicalite in packed-bed microreactors has been noted for its efficiency and safety .
化学反应分析
Types of Reactions
Darifenacin N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation.
Reduction: Potential reduction back to Darifenacin under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: this compound.
Reduction: Darifenacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Darifenacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the stability of N-oxides.
Biology: Investigated for its potential biological activity and interactions with muscarinic receptors.
Medicine: Studied as a potential impurity in Darifenacin formulations, impacting the efficacy and safety of the drug.
Industry: Used in the development of analytical methods to detect and quantify impurities in pharmaceutical preparations
作用机制
Darifenacin N-Oxide, like Darifenacin, is believed to interact with muscarinic receptors, particularly the M3 receptor subtype. This interaction inhibits the contraction of bladder smooth muscle, reducing symptoms of overactive bladder . The exact molecular pathways and targets involved in the action of this compound are still under investigation.
相似化合物的比较
Similar Compounds
Darifenacin: The parent compound, used to treat overactive bladder.
Solifenacin: Another muscarinic receptor antagonist used for similar indications.
Vibegron: A beta-3 adrenergic agonist used for overactive bladder, with a different mechanism of action.
Uniqueness
Darifenacin N-Oxide is unique due to its formation as an oxidative impurity and its potential impact on the stability and efficacy of Darifenacin formulations. Its study helps in understanding the stability of pharmaceutical compounds and the development of methods to control impurities.
属性
CAS 编号 |
1391080-40-2 |
|---|---|
分子式 |
C28H30N2O3 |
分子量 |
442.55 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Darifenacin Impurity C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


